molecular formula C16H18BrNO2S B2604124 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2190365-59-2

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2604124
CAS No.: 2190365-59-2
M. Wt: 368.29
InChI Key: UATTZQOLYXXHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane ( 2190365-59-2) is a sophisticated chemical building block based on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant importance in medicinal chemistry due to its presence in tropane alkaloids and its wide array of interesting biological activities . This derivative, with a molecular formula of C16H18BrNO2S and a molecular weight of 368.3 g/mol, is functionalized with a 2-bromobenzenesulfonyl group and a cyclopropylidene moiety, making it a valuable intermediate for exploring novel biologically active compounds . The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, and research into its enantioselective construction and application remains a vibrant area of study . The specific stereochemistry of this compound is noted as (1r,5s), which is critical for its interaction with biological targets . With a topological polar surface area of 45.8 Ų and an XLogP3 value of 2.9, this compound offers desirable physicochemical properties for research applications . It is offered for research and development purposes, including use as a key intermediate in organic synthesis and medicinal chemistry programs, particularly those focused on central nervous system targets, given the scaffold's historical significance in this area . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATTZQOLYXXHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral catalysts and reagents to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow chemistry and other advanced techniques to enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can participate in various binding interactions, while the azabicyclo scaffold provides structural rigidity and specificity. These interactions can modulate biological activity and influence the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromobenzenesulfonyl group and the cyclopropylidene moiety. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclopropane ring formation, sulfonylation, and cyclization. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been employed for related bicyclic scaffolds, achieving >99% diastereocontrol . Post-synthesis, purity is validated using:

  • ¹H/¹³C NMR : To confirm structural integrity (e.g., chemical shifts for bromobenzenesulfonyl and cyclopropylidene groups) .
  • Elemental Analysis : To verify C/H/N content (e.g., deviations <0.3% between calculated and observed values) .
  • GC-MS : For molecular weight confirmation and impurity profiling .

Q. Which biological targets are most relevant for this compound, and how is binding affinity assessed?

  • Methodological Answer : The compound’s bicyclic core is structurally analogous to tropane alkaloids, which target monoamine transporters (DAT, SERT, NET) . Binding assays include:

  • Radioligand Displacement : Using [³H]WIN 35,428 for DAT or [³H]citalopram for SERT, with IC₅₀ values calculated via nonlinear regression .
  • Selectivity Profiling : Substituents like the 2-bromobenzenesulfonyl group enhance DAT/SERT selectivity ratios (e.g., 22-fold in analogues) .

Advanced Research Questions

Q. How do substituents on the azabicyclo[3.2.1]octane scaffold influence transporter selectivity and potency?

  • Methodological Answer : Systematic SAR studies reveal:

  • Cyclopropylidene Group : Enhances rigidity, reducing off-target binding to NET (e.g., Ki >1,000 nM vs. DAT Ki = 12 nM) .
  • 2-Bromobenzenesulfonyl : Increases lipophilicity, improving blood-brain barrier penetration (logP ~3.5) .
  • Diarylmethoxyethylidenyl Modifications : Alter stereoselectivity; trans-isomers show 5-fold higher DAT affinity than cis .
    • Data Contradiction : Some analogues with bulkier substituents (e.g., 4-fluorobenzyl) exhibit reduced SERT affinity despite similar logP values, suggesting steric hindrance .

Q. What strategies are effective for enantioselective synthesis of the azabicyclo[3.2.1]octane core?

  • Methodological Answer : Key approaches include:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis to achieve >90% ee .
  • Dynamic Kinetic Resolution : Catalyzed by Pd/C or Ru complexes, enabling access to both enantiomers from racemic intermediates .
  • Crystallization-Induced Diastereomer Transformation : Resolves diastereomeric salts (e.g., with tartaric acid) .

Q. How can analytical challenges in resolving stereoisomers or detecting trace impurities be addressed?

  • Methodological Answer :

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate enantiomers .
  • LC-HRMS : Detects impurities at <0.1% levels (e.g., acetonitrile adducts formed during hydrogenolysis) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., confirming endo vs. exo substituent orientation) .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetics?

  • Methodological Answer :

  • Rodent Behavioral Assays : Self-administration or conditioned place preference tests to assess abuse liability .
  • Microdialysis : Measures extracellular dopamine in the nucleus accumbens post-administration (dose range: 1–10 mg/kg, i.p.) .
  • ADME Profiling : Plasma half-life (t₁/₂ ~2.5 hr in rats) and brain-to-plasma ratio (3:1) are determined via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.